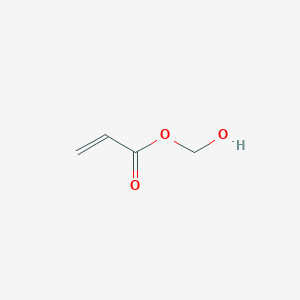

Hydroxymethyl acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

15731-80-3 |

|---|---|

Molecular Formula |

C4H6O3 |

Molecular Weight |

102.09 g/mol |

IUPAC Name |

hydroxymethyl prop-2-enoate |

InChI |

InChI=1S/C4H6O3/c1-2-4(6)7-3-5/h2,5H,1,3H2 |

InChI Key |

GJIDOLBZYSCZRX-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCO |

Related CAS |

62487-95-0 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Hydroxymethyl Acrylate via Baylis-Hillman Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Baylis-Hillman reaction is a powerful and atom-economical carbon-carbon bond-forming reaction that has garnered significant attention in organic synthesis. This guide provides a detailed technical overview of the synthesis of hydroxymethyl acrylates, valuable building blocks in medicinal chemistry and polymer science, through the Baylis-Hillman reaction between formaldehyde (B43269) and various acrylate (B77674) esters.

Introduction

The Morita-Baylis-Hillman (MBH) reaction involves the coupling of an activated alkene, typically an acrylate, acrylonitrile, or vinyl ketone, with an electrophile, such as an aldehyde, in the presence of a nucleophilic catalyst.[1] The reaction forms a densely functionalized product, in this case, an α-methylene-β-hydroxy ester, known as a Baylis-Hillman adduct. The synthesis of hydroxymethyl acrylates specifically utilizes formaldehyde as the aldehyde component, leading to the introduction of a primary alcohol functionality. These hydroxymethyl acrylate derivatives are versatile intermediates in the synthesis of various pharmaceuticals and polymers.

Reaction Mechanism

The generally accepted mechanism for the DABCO-catalyzed Baylis-Hillman reaction between an acrylate ester and formaldehyde proceeds through several key steps. Initially, the tertiary amine catalyst, 1,4-diazabicyclo[2.2.2]octane (DABCO), acts as a nucleophile and adds to the β-position of the acrylate ester in a Michael-type addition. This forms a zwitterionic enolate intermediate. This enolate then attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent intramolecular proton transfer and elimination of the DABCO catalyst regenerates the catalyst and yields the final this compound product.[2][3]

References

An In-depth Technical Guide to the Physicochemical Properties of Hydroxymethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymethyl acrylate (B77674) is a functional monomer of significant interest in polymer chemistry and material science. Its structure, featuring both a reactive acrylate group and a primary hydroxyl group, allows for a versatile range of polymerization and post-polymerization modification reactions. This dual functionality makes it a valuable building block for the synthesis of functional polymers with tailored properties for various applications, including in the biomedical and pharmaceutical fields.

It is crucial to distinguish hydroxymethyl acrylate from its close structural relatives, 2-hydroxyethyl acrylate (HEA) and 2-hydroxyethyl methacrylate (B99206) (HEMA), with which it is often confused in the literature. This guide will focus specifically on the properties and protocols for this compound, while also providing comparative data for HEA and HEMA to highlight their differences.

Physicochemical Properties

Quantitative data for this compound is sparse in readily available literature compared to its more common analogues. The following tables summarize the available computed and experimental data for this compound and provide a comparison with HEA and HEMA.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15731-80-3 | [1] |

| Molecular Formula | C₄H₆O₃ | [1] |

| Molecular Weight | 102.09 g/mol | [1] |

| IUPAC Name | hydroxymethyl prop-2-enoate | [1] |

| Computed XLogP3 | 0.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 46.5 Ų | [1] |

Table 2: Comparative Physicochemical Properties of this compound, 2-Hydroxyethyl Acrylate (HEA), and 2-Hydroxyethyl Methacrylate (HEMA)

| Property | This compound | 2-Hydroxyethyl Acrylate (HEA) | 2-Hydroxyethyl Methacrylate (HEMA) |

| CAS Number | 15731-80-3 | 818-61-1 | 868-77-9 |

| Molecular Formula | C₄H₆O₃ | C₅H₈O₃ | C₆H₁₀O₃ |

| Molecular Weight | 102.09 g/mol | 116.12 g/mol | 130.14 g/mol |

| Boiling Point | Data not available | 210-215 °C | 213 °C |

| Melting Point | Data not available | -60 °C | -99 °C |

| Density | Data not available | 1.106 g/cm³ | 1.068 g/mL at 25 °C |

| Flash Point | Data not available | 99 °C | Data not available |

| Solubility in Water | Data not available | Miscible | Miscible |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, methodologies for the synthesis and characterization of structurally similar acrylate monomers and their corresponding polymers are well-established and can be adapted.

Synthesis of this compound

A general method for the synthesis of 2-hydroxymethyl acrylate compounds involves an improved Baylis-Hillman reaction.[2] In this approach, an acrylate is reacted with an aqueous solution of formaldehyde (B43269) in the presence of a catalyst, such as triethylenediamine (DABCO), in a solvent like tetrahydrofuran (B95107) (THF).[2] The pH of the reaction is controlled during the process.[2] This method is reported to have a shorter production cycle and higher product yield compared to the traditional Baylis-Hillman reaction.[2]

A detailed, analogous procedure for the synthesis of a related compound, ethyl α-(hydroxymethyl)acrylate, is available in Organic Syntheses and provides a representative workflow.[3]

Polymerization of this compound

Characterization of Poly(this compound)

The characterization of poly(this compound) would follow standard polymer analysis protocols to determine its structure, molecular weight, thermal properties, and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can verify the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques are used to determine the molecular weight and molecular weight distribution (polydispersity) of the polymer.

-

Thermal Analysis:

-

Chromatography:

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze the purity of the monomer and to quantify any residual monomer in the polymer.[5]

-

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another technique for analyzing monomer purity and residual monomer content.[6]

-

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, the presence of the hydroxyl group suggests its potential use in areas where hydrophilic and functional polymers are required. Based on the applications of its analogues, HEA and HEMA, poly(this compound) could be explored for:

-

Hydrogel Formation: The hydrophilic nature imparted by the hydroxyl group makes it a candidate for forming hydrogels, which are widely used in biomedical applications such as wound dressings, soft contact lenses, and scaffolds for tissue engineering.[7][8][9][10][11]

-

Drug Delivery: The hydroxyl groups can serve as points for drug conjugation or can influence the swelling and drug release properties of a polymer matrix.[7][9][10] Polymers based on HEA and HEMA have been investigated for drug delivery applications.[7][9][10]

-

Biocompatible Coatings: Polymers with hydroxyl functionalities are often used to create biocompatible coatings for medical devices to reduce protein fouling and improve tissue compatibility.[7]

-

Functional Copolymers: this compound can be copolymerized with other monomers to introduce hydroxyl functionality into the resulting polymer, thereby tailoring its properties for specific applications such as adhesives and coatings.

Safety and Handling

Conclusion

This compound is a promising functional monomer with the potential for a wide range of applications, particularly in the development of functional and biocompatible polymers. However, there is a clear need for more comprehensive research into its physicochemical properties, polymerization kinetics, and the characteristics of its corresponding polymer. This guide has summarized the currently available information and provided a framework for its synthesis and characterization based on established methodologies for related compounds. Further investigation is warranted to fully elucidate the potential of this versatile monomer.

References

- 1. This compound | C4H6O3 | CID 11217233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. 2-Hydroxyethyl acrylate | C5H8O3 | CID 13165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Novel hydrogel membrane based on copoly(hydroxyethyl methacrylate/p-vinylbenzyl-poly(ethylene oxide)) for biomedical applications: properties and drug release characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Polyhydroxyethylmethacrylate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Hydroxymethyl Acrylate Monomer (CAS 15731-80-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxymethyl acrylate (B77674) (HMA), identified by CAS number 15731-80-3, is a functional acrylic monomer with significant potential in the development of advanced biomaterials and drug delivery systems. Its structure incorporates both a polymerizable acrylate group and a reactive primary hydroxyl group, enabling the synthesis of hydrophilic and functional polymers. This technical guide provides a comprehensive overview of hydroxymethyl acrylate, including its chemical and physical properties, synthesis methodologies, polymerization characteristics, and potential applications, with a particular focus on the biomedical and pharmaceutical fields. Due to the limited availability of specific experimental data for this compound, this guide draws parallels with its close structural analogs, such as hydroxyethyl (B10761427) acrylate (HEA) and methyl 2-(hydroxymethyl)acrylate, to provide a thorough and practical resource.

Introduction

This compound is a valuable monomer for the synthesis of functional polymers. The presence of the hydroxyl group imparts hydrophilicity to the resulting polymers and provides a site for post-polymerization modification, allowing for the covalent attachment of drugs, targeting moieties, or other functional molecules. This dual functionality makes poly(this compound) (PHMA) an attractive candidate for the design of hydrogels, drug delivery vehicles, and biocompatible coatings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from publicly available databases such as PubChem.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15731-80-3 | [1] |

| Molecular Formula | C₄H₆O₃ | [1] |

| Molecular Weight | 102.09 g/mol | [1] |

| IUPAC Name | hydroxymethyl prop-2-enoate | [1] |

| Appearance | Not specified (expected to be a liquid) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Expected to be soluble in water and common organic solvents | |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis of this compound

The primary synthetic route to α-hydroxymethyl acrylates is the Baylis-Hillman reaction.[2][3] This reaction involves the coupling of an activated alkene (an acrylate) with an aldehyde (formaldehyde in this case) in the presence of a nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO).[4]

Baylis-Hillman Reaction Pathway

The general mechanism of the Baylis-Hillman reaction for the synthesis of this compound is depicted below.

Caption: Baylis-Hillman reaction pathway for this compound synthesis.

Experimental Protocol: Synthesis of a 2-Hydroxymethyl Acrylate Compound (Representative)

Materials:

-

Acrylate monomer (e.g., ethyl acrylate or methyl acrylate as a starting point)

-

Paraformaldehyde

-

Phosphoric acid (1 mol/L)

-

Tetrahydrofuran (THF)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Sodium carbonate solution (30%)

-

Sodium chloride

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Formalin Solution: In a flask, mix paraformaldehyde (45g), water (80g), and 1 mol/L phosphoric acid (2.3ml). Seal the flask, stir, and heat to 95°C. After 4 hours, cool the solution to room temperature.[5]

-

Reaction Setup: In a separate 1000ml reaction flask, dissolve the starting acrylate (e.g., 86g of methyl acrylate) and DABCO (9.6g) in THF (100ml) with stirring at 80°C until fully dissolved.[5]

-

Baylis-Hillman Reaction: Add the prepared formalin solution to the acrylate/DABCO mixture. Maintain the temperature at 85°C and add 4ml of 30% sodium carbonate solution to adjust the system pH to alkaline.[5]

-

Work-up: After the reaction is complete (monitoring by TLC is recommended), add sodium chloride (35g) and diethyl ether (100ml). Separate the organic phase.[5]

-

Extraction and Purification: Extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

-

Isolation: Remove the solvents under reduced pressure. The crude product can be purified by vacuum distillation to yield the 2-hydroxymethyl acrylate compound.[5]

Polymerization of this compound

This compound can be polymerized through various radical polymerization techniques. The resulting polymer, poly(this compound) (PHMA), is hydrophilic due to the pendant hydroxyl groups.

Polymerization Methods

-

Free Radical Polymerization: This is a conventional method initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, benzoyl peroxide) to generate free radicals.[6]

-

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer better control over polymer molecular weight, architecture, and polydispersity.[7][8][9][10] These methods are particularly valuable for synthesizing well-defined polymers for biomedical applications.

The selection between RAFT and ATRP depends on the desired polymer characteristics and experimental constraints.

References

- 1. This compound | C4H6O3 | CID 11217233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Baylis-Hillman Reaction [organic-chemistry.org]

- 5. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]

- 6. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 7. benchchem.com [benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | TCI AMERICA [tcichemicals.com]

Spectral Characterization of Hydroxymethyl Acrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymethyl acrylate (B77674), formally known as ethyl α-(hydroxymethyl)acrylate, is a functionalized acrylic monomer of significant interest in polymer chemistry and materials science. Its unique structure, featuring both a reactive acrylate double bond for polymerization and a primary hydroxyl group for subsequent chemical modification, makes it a versatile building block for the synthesis of a wide array of functional polymers. These polymers find applications in coatings, adhesives, hydrogels, and biomedical materials. A thorough understanding of the spectral properties of hydroxymethyl acrylate is paramount for its identification, purity assessment, and for monitoring its polymerization kinetics. This guide provides a comprehensive overview of the spectral characterization of this compound, detailing the expected data from various spectroscopic techniques and the experimental protocols for their acquisition.

Molecular Structure

Chemical Name: Ethyl 2-(hydroxymethyl)prop-2-enoate Common Name: this compound, Ethyl α-(hydroxymethyl)acrylate CAS Number: 10029-04-6 Molecular Formula: C₆H₁₀O₃ Molecular Weight: 130.14 g/mol

Spectral Data Summary

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~1.3 | Triplet | 3 | -CH₃ |

| ~2.5 | Singlet (broad) | 1 | -OH |

| ~4.2 | Quartet | 2 | -O-CH₂-CH₃ |

| ~4.3 | Singlet | 2 | -CH₂OH |

| ~5.9 | Singlet | 1 | C=CH₂ (trans to C=O) |

| ~6.3 | Singlet | 1 | C=CH₂ (cis to C=O) |

Prediction is based on the known spectra of ethyl acrylate and the expected effect of the hydroxymethyl substituent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~14.1 | -CH₃ |

| ~60.8 | -O-CH₂- |

| ~63.5 | -CH₂OH |

| ~125.8 | =CH₂ |

| ~140.7 | =C(CH₂OH)- |

| ~166.5 | C=O |

Data is based on available information from spectral databases.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1635 | Medium | C=C stretch (alkene) |

| ~1405 | Medium | =CH₂ scissoring |

| ~1180 | Strong | C-O stretch (ester) |

| ~1050 | Strong | C-O stretch (alcohol) |

| ~815 | Medium | =CH₂ wagging |

Data is based on available information from spectral databases and typical values for acrylates.[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Predicted)

| m/z | Relative Intensity | Assignment |

| 130 | Moderate | [M]⁺ (Molecular Ion) |

| 113 | Moderate | [M - OH]⁺ |

| 101 | High | [M - C₂H₅]⁺ |

| 99 | High | [M - OCH₂CH₃]⁺ |

| 85 | Moderate | [M - COOCH₂CH₃]⁺ |

| 55 | High | [C₃H₃O]⁺ |

Prediction is based on common fragmentation patterns of acrylate esters.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Spectral Data for this compound (Predicted)

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| ~210 | ~10,000 | Ethanol (B145695) |

Prediction is based on the UV-Vis spectra of similar α,β-unsaturated esters.

Experimental Protocols

The following are detailed methodologies for the spectral characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) tetramethylsilane (B1202638) (TMS)

-

NMR tubes (5 mm)

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube.

-

Instrumentation:

-

Spectrometer: Bruker Avance 400 MHz (or equivalent)

-

Probe: 5 mm broadband observe (BBO)

-

-

¹H NMR Acquisition:

-

Tune and match the probe for ¹H.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30° pulse angle, an acquisition time of at least 4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for ¹³C.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., TopSpin, MestReNova). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., dichloromethane (B109758) or acetone)

Procedure (Thin Film Method):

-

Sample Preparation: Place one drop of the liquid this compound sample onto a clean, dry salt plate.

-

Film Formation: Place a second salt plate on top of the first and gently press to form a thin liquid film between the plates.

-

Spectrum Acquisition:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: Perform a background subtraction. Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol (B129727) or acetonitrile)

-

Mass spectrometer (e.g., GC-MS with Electron Ionization - EI)

Procedure (GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.

-

Instrumentation:

-

Gas Chromatograph: Agilent 7890B (or equivalent) with a suitable capillary column (e.g., HP-5ms).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

Ion Source Temperature: 230°C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the UV absorption maximum (λmax) of the α,β-unsaturated carbonyl system.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol or hexane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. Perform serial dilutions to obtain a solution with an absorbance in the range of 0.2 to 0.8 AU.

-

Spectrum Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with the cuvette containing the sample solution.

-

Scan the sample over a wavelength range of 400 to 200 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates the logical flow of experiments for the comprehensive spectral characterization of this compound.

Caption: Experimental workflow for the spectral characterization of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. Predicted spectral data should be confirmed by experimental analysis. Always follow appropriate laboratory safety procedures when handling chemicals.

References

Purity Analysis of Hydroxymethyl Acrylate Monomer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of hydroxymethyl acrylate (B77674) (HMA), a crucial monomer in the synthesis of various polymers used in biomedical and pharmaceutical applications. Ensuring the purity of HMA is critical as impurities can significantly impact the physicochemical properties, performance, and biocompatibility of the final polymeric materials.

Introduction to Hydroxymethyl Acrylate and Its Importance

This compound is a functional monomer valued for its hydroxyl group, which allows for further chemical modification and imparts hydrophilicity to polymers. It is a key building block in the production of hydrogels, contact lenses, drug delivery systems, and specialty coatings. The presence of impurities can lead to uncontrolled polymerization, altered mechanical properties, and potential toxicity, making rigorous purity analysis an essential aspect of quality control.

Common Impurities in this compound

The purity of this compound can be compromised by impurities originating from the manufacturing process or degradation during storage. A typical commercial sample of a similar hydroxyalkyl acrylate, hydroxyethyl (B10761427) acrylate, may have a purity of >96.5% (w/w).[1] Common impurities can include:

-

Acrylic Acid: A common precursor that may remain as a residual impurity.

-

Dialkylene Glycol Monoacrylates: Formed as a side-product during synthesis. For instance, in the production of hydroxyethyl acrylate, diethylene glycol monoacrylate can be present at around 2.1% w/w.[1][2]

-

Alkylene Glycol Diacrylates: These can act as cross-linking agents, leading to undesirable gelation and altered polymer structure.[3]

-

Other Esters: Various ester by-products can be formed during the manufacturing process.[1]

-

Stabilizers: To prevent spontaneous polymerization, inhibitors are added to the monomer. Common stabilizers include hydroquinone (B1673460) (HQ) and its monomethyl ether (MEHQ).[4]

The following table summarizes common impurities and their potential sources.

| Impurity | Chemical Name | Typical Concentration Range | Source |

| Acrylic Acid | 2-Propenoic acid | < 1% w/w | Unreacted starting material |

| Diethylene Glycol Monoacrylate | 2-(2-Hydroxyethoxy)ethyl acrylate | ~2.0% w/w | Side-reaction during synthesis[2] |

| Ethylene Glycol | 1,2-Ethanediol | ~0.25% w/w | By-product |

| Ethylene Oxide | Oxirane | ~0.001% w/w | Unreacted starting material |

Analytical Techniques for Purity Assessment

Several analytical techniques can be employed for the purity analysis of this compound. The most common and effective methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. It is well-suited for the analysis of residual monomers and other volatile impurities in acrylate samples.[4][5] When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of a wide range of compounds.[6][7][8] It is particularly useful for analyzing less volatile impurities and for the direct analysis of the monomer without the need for high temperatures, which can induce polymerization.[6] Reversed-phase HPLC is a common mode used for acrylate analysis.[9]

Detailed Experimental Protocols

The following are detailed protocols for the purity analysis of this compound using GC and HPLC. These are generalized methods based on the analysis of similar acrylate monomers and should be validated for the specific application.

Gas Chromatography (GC-FID/MS) Protocol

This protocol is designed for the quantification of this compound and the identification of volatile impurities.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Capillary Column: A polar column such as a DB-WAX or a mid-polar column like a DB-5 is often suitable.[4][10]

Sample Preparation:

-

Prepare a stock solution of the this compound sample by accurately weighing and dissolving it in a suitable solvent (e.g., acetone, ethyl acetate).

-

Prepare a series of calibration standards of this compound and any known impurities in the same solvent.

-

For quantitative analysis, add an internal standard (e.g., isobutyl acrylate) to both the sample and standard solutions.[10]

GC Conditions:

| Parameter | Value |

| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Injection Port Temperature | 250°C[10] |

| Injection Mode | Split (e.g., 25:1)[10] |

| Oven Temperature Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 230°C, hold for 5 min |

| Detector | FID or MS |

| FID Temperature | 250°C |

| MS Source Temperature | 230°C |

| MS Quadrupole Temperature | 150°C |

Data Analysis:

-

Identify peaks by comparing retention times with those of the standards.

-

For GC-MS, confirm peak identities by comparing mass spectra with a library (e.g., NIST).

-

Quantify the monomer and impurities using the calibration curves generated from the standard solutions.

High-Performance Liquid Chromatography (HPLC-UV/DAD) Protocol

This protocol is suitable for the non-destructive analysis of this compound and non-volatile impurities.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD).

-

Reversed-Phase Column: A C18 column is commonly used.[11]

Sample Preparation:

-

Prepare a stock solution of the this compound sample in the mobile phase.

-

Prepare a series of calibration standards of this compound and any known impurities in the mobile phase.

HPLC Conditions:

| Parameter | Value |

| Column | Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent[11] |

| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v)[11] |

| Flow Rate | 1.0 mL/min[11] |

| Column Temperature | 45°C[11] |

| Injection Volume | 10 µL[11] |

| Detector | UV/DAD at 210 nm[6] |

Data Analysis:

-

Identify peaks based on retention times of the standards.

-

Quantify the monomer and impurities using the calibration curves.

Data Presentation and Summary

All quantitative results from the purity analysis should be summarized in a clear and concise table for easy interpretation and comparison.

| Analyte | GC-FID (% Area) | HPLC-UV (% Area) | Specification |

| This compound | 98.5 | 98.7 | ≥ 98.0% |

| Acrylic Acid | 0.3 | 0.2 | ≤ 0.5% |

| Diethylene Glycol Monoacrylate | 1.0 | 1.0 | ≤ 1.5% |

| Unknown Impurity 1 | 0.1 | 0.05 | - |

| Unknown Impurity 2 | 0.1 | 0.05 | - |

| Total Purity | 98.5 | 98.7 | ≥ 98.0% |

Storage and Handling Considerations

This compound is a reactive monomer that can polymerize spontaneously, especially when exposed to heat, light, or contaminants.[12] Proper storage and handling are crucial to maintain its purity and stability.

-

Storage: Store in a cool, dark, and well-ventilated area, away from sources of ignition.[13] The presence of oxygen is necessary for the stabilizer to function effectively, so it should not be stored under an inert atmosphere.[13]

-

Stabilizers: The monomer is typically supplied with an inhibitor like MEHQ. The stabilizer level should be monitored periodically, especially during long-term storage.

-

Handling: Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visualization of Workflows and Pathways

To better illustrate the processes involved in the purity analysis and the potential for impurity formation, the following diagrams are provided.

Caption: Workflow for the purity analysis of this compound monomer.

Caption: Potential pathways for impurity formation in this compound.

References

- 1. data.epo.org [data.epo.org]

- 2. CN104483396A - Gas chromatographic analysis method for rapid determination of characteristic polymer material in mixture - Google Patents [patents.google.com]

- 3. EP2899180A1 - Hydroxyalkyl acrylate and method for producing same - Google Patents [patents.google.com]

- 4. US3875211A - Process for preparing 2-hydroxyalkylacrylates and 2-hydroxyalkylmethacrylates - Google Patents [patents.google.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. researchgate.net [researchgate.net]

- 8. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]

- 9. Separation of 2-Hydroxyethyl acrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. americanlaboratory.com [americanlaboratory.com]

- 12. 2-Hydroxyethyl acrylate | C5H8O3 | CID 13165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. synthomer.com [synthomer.com]

Thermal Stability of Hydroxymethyl Acrylate: A Technical Guide

Disclaimer: Direct experimental data on the thermal stability of hydroxymethyl acrylate (B77674) (HMA) monomer is limited in publicly available literature. This guide is substantially based on data from its close structural analog, 2-hydroxyethyl acrylate (HEA), and general principles governing the stability of acrylic monomers. The information provided should be used as a reference, and specific testing of hydroxymethyl acrylate under end-use conditions is strongly recommended.

Executive Summary

This compound (HMA) is a functional monomer with the potential for use in a variety of polymer applications. As with most acrylate monomers, HMA is susceptible to hazardous, spontaneous polymerization when exposed to heat. This technical guide provides an in-depth overview of the thermal stability of HMA, drawing heavily on data from the closely related and well-documented monomer, 2-hydroxyethyl acrylate (HEA). The primary thermal hazard associated with HMA is runaway polymerization, an exothermic process that can lead to a rapid increase in temperature and pressure in a closed system. This guide covers recommended storage and handling conditions, the role of polymerization inhibitors, and standard methodologies for assessing thermal stability.

Thermal Hazards and Stability Mechanisms

The principal thermal hazard of this compound is unintended polymerization. The acrylate double bond is susceptible to free-radical polymerization, which can be initiated by heat, light, or contaminants. This process is highly exothermic and can become self-accelerating, a phenomenon known as runaway polymerization.[1][2]

The stability of HMA during storage and transport is maintained by the addition of polymerization inhibitors and strict control of environmental conditions. These inhibitors function by scavenging free radicals that would otherwise initiate polymerization. For phenolic inhibitors like hydroquinone (B1673460) (HQ) and hydroquinone monomethyl ether (MEHQ), the presence of dissolved oxygen is crucial for their inhibitory function.[3]

Quantitative Data Summary

The following tables summarize key data relevant to the thermal stability and safe handling of this compound, primarily extrapolated from data for 2-hydroxyethyl acrylate (HEA).

Table 1: Recommended Storage and Handling Conditions for Acrylate Monomers

| Parameter | Recommended Condition | Rationale | Citations |

| Storage Temperature | < 4°C (Refrigerated) | To minimize thermal energy that could initiate polymerization. | [4] |

| Atmosphere | Air (5-21% Oxygen) | Oxygen is required for the effective functioning of phenolic inhibitors like MEHQ. Never store under an inert gas. | [3] |

| Light Exposure | Store in the dark/protect from sunlight | UV light can initiate free-radical polymerization. | [4] |

| Moisture | Store in a dry environment | Moisture can potentially lead to hydrolysis or other side reactions. | [4] |

| Container | Tightly closed original container | To prevent contamination and evaporation of the monomer or inhibitor. | [4] |

Table 2: Common Inhibitors for Acrylate Monomers

| Inhibitor | Typical Concentration | Mechanism of Action | Notes | Citations |

| Hydroquinone monomethyl ether (MEHQ) | 200-650 ppm | Radical scavenger; requires oxygen to be effective. | Commonly used for storage and transport of acrylate monomers. | [5] |

| Hydroquinone (HQ) | ~0.1% | Radical scavenger; requires oxygen. | Used to inhibit thermal polymerization during purification processes. | [6][7] |

| Phenothiazine (PTZ) | Varies | Effective radical scavenger. | Can be more efficient than MEHQ at elevated temperatures but may cause discoloration. | [5][8] |

Table 3: Physical and Thermal Properties (2-Hydroxyethyl Acrylate)

| Property | Value | Citation |

| Boiling Point | 220 °C | [9] |

| Flash Point | 99 °C (closed cup) | [10] |

| Autoignition Temperature | Not available | [10] |

| Hazardous Polymerization | May occur upon heating or contamination. | [10] |

Experimental Protocols for Thermal Stability Assessment

Assessing the thermal stability of a reactive monomer like HMA involves determining its tendency to polymerize under thermal stress. The primary techniques for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of exothermic polymerization and the heat of polymerization.

Instrumentation: A differential scanning calorimeter (DSC) capable of operating in a dynamic (temperature ramp) mode.[11][12]

Methodology:

-

A small, precisely weighed sample of HMA (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan.

-

An empty, hermetically sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

The sample is heated from ambient temperature at a constant heating rate (e.g., 5-10 °C/min).

-

The heat flow to the sample is monitored as a function of temperature. A sharp increase in heat flow (an exotherm) indicates the onset of polymerization.

-

The onset temperature of the exotherm and the integrated area of the peak (enthalpy of polymerization) are determined.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the monomer evaporates and to identify if polymerization occurs before boiling.

Instrumentation: A thermogravimetric analyzer (TGA).[11][13]

Methodology:

-

A small sample of HMA (typically 5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).

-

The pan is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen).

-

The sample is heated from ambient temperature at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is recorded as a function of temperature.

-

A stable mass followed by a sharp mass loss indicates evaporation (boiling). If polymerization occurs, a residue (polymer) may be left behind at temperatures above the boiling point of the monomer.

Visualizations

Logical Workflow for Thermal Stability Assessment

Caption: A logical workflow for the thermal stability assessment of this compound.

Simplified Pathway of Thermally Initiated Polymerization

Caption: A simplified reaction pathway for the free-radical polymerization of HMA initiated by heat.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. synthomer.com [synthomer.com]

- 4. fishersci.com [fishersci.com]

- 5. icheme.org [icheme.org]

- 6. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]

- 7. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hydroxyethyl acrylate - Wikipedia [en.wikipedia.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. scielo.br [scielo.br]

- 12. mdpi.com [mdpi.com]

- 13. jocpr.com [jocpr.com]

Hydroxymethyl acrylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxymethyl acrylate (B77674) is a functionalized acrylic monomer with distinct chemical properties. This technical guide provides a concise overview of its fundamental molecular characteristics. While its primary applications are rooted in polymer and materials science, this document aims to provide foundational knowledge for professionals across various scientific disciplines. A comprehensive literature review indicates a significant gap in research pertaining to the direct application of hydroxymethyl acrylate in drug development and biological signaling pathways.

Core Molecular Data

The fundamental quantitative data for this compound is summarized in the table below.

| Property | Value | Citation |

| Molecular Formula | C4H6O3 | [1] |

| Molecular Weight | 102.09 g/mol | [1] |

Synthesis and Applications

This compound and its derivatives are primarily utilized as monomers in polymerization reactions. The presence of both a polymerizable acrylate group and a reactive hydroxyl group allows for the synthesis of polymers with tailored properties. These polymers are integral to the formulation of high-performance coatings, adhesives, and various advanced materials.

A common synthetic route for a related compound, ethyl α-(hydroxymethyl)acrylate, involves the reaction of paraformaldehyde with triethyl phosphonoacetate. While specific protocols for this compound may vary, the fundamental principles of acrylate synthesis are well-established in organic chemistry.

It is important to note that the vast majority of available research literature focuses on the polymerization and material science applications of this compound and its derivatives.

Biological Activity and Drug Development

A thorough review of scientific literature reveals a notable absence of studies focused on the biological activity, pharmacological effects, or potential applications of this compound in drug development. The majority of research in the biomedical field has been conducted on related compounds such as hydroxyethyl (B10761427) acrylate (HEA) and hydroxyethyl methacrylate (B99206) (HEMA). These compounds have been investigated for their roles in cytotoxicity, apoptosis, and as components of hydrogels for drug delivery. However, these findings cannot be extrapolated to this compound due to differences in their chemical structures.

Consequently, there is no established information on signaling pathways modulated by this compound or detailed experimental protocols for its biological evaluation.

Future Directions

The lack of data on the biological effects of this compound presents a potential area for novel research. Preliminary studies could focus on in vitro cytotoxicity assays to establish a baseline understanding of its interaction with biological systems. Should such studies indicate low toxicity, further investigation into its potential as a monomer for biocompatible polymers or as a scaffold for drug conjugation could be warranted.

Conclusion

This compound is a well-characterized monomer with a defined molecular weight and formula. Its utility is firmly established in the realm of polymer and materials science. For researchers and professionals in drug development, it is crucial to recognize that the biological properties of this specific monomer remain largely unexplored. The information available for structurally similar compounds should be interpreted with caution and not be directly attributed to this compound. Future research is necessary to elucidate any potential biological activity and to determine if it holds any promise for biomedical applications.

References

Navigating the Solubility Landscape of Hydroxymethyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hydroxymethyl acrylate (B77674) in organic solvents. Given the limited availability of direct quantitative data for hydroxymethyl acrylate, this guide also addresses the solubility of the closely related and more commonly referenced compound, 2-hydroxyethyl acrylate (HEA), for which more extensive data is available. This document aims to be an essential resource by presenting available data, outlining predictive solubility models, and detailing experimental protocols.

Introduction: Distinguishing this compound and 2-Hydroxyethyl Acrylate

It is crucial to first distinguish between two similar-sounding but structurally distinct molecules:

-

This compound: (C₄H₆O₃)

-

2-Hydroxyethyl Acrylate (HEA): (C₅H₈O₃)

While both are functional acrylate monomers containing a hydroxyl group, their differing chemical structures result in different physical and chemical properties, including solubility. Much of the readily available literature refers to 2-hydroxyethyl acrylate. This guide will address both, with a necessary emphasis on HEA due to the scarcity of data for this compound.

Solubility of this compound

Direct quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, some qualitative information can be gleaned from studies on related compounds.

A study on a series of alkyl α-hydroxymethyl acrylates reported that the lower alkyl esters, methyl and ethyl α-hydroxymethyl acrylate, exhibit high solubility in water, while the isopropyl and n-butyl esters have moderate water solubility[1]. This suggests that the presence of the hydroxymethyl group imparts significant hydrophilicity. While this does not provide specific data for organic solvents, it indicates that this compound is a polar molecule.

Solubility of 2-Hydroxyethyl Acrylate (HEA)

Predictive Solubility: Hansen Solubility Parameters (HSP)

In the absence of extensive experimental data, Hansen Solubility Parameters (HSP) provide a powerful predictive model for the solubility of a solute in a given solvent. The principle of "like dissolves like" is quantified by comparing the HSP of the solute and the solvent. The total cohesive energy of a substance is divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A substance is represented as a point in a three-dimensional "Hansen space." The distance (Ra) between the solute and the solvent in this space is an indicator of solubility. A smaller Ra value suggests a higher likelihood of solubility.

The Hansen Solubility Parameters for 2-hydroxyethyl acrylate are:

The following table presents the HSP for a selection of common organic solvents and the calculated Hansen distance (Ra) to 2-hydroxyethyl acrylate, providing a predicted solubility profile.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (HSP Distance) | Predicted Solubility |

| 2-Hydroxyethyl Acrylate | 16.0 | 13.2 | 13.4 | 0.0 | (Solute) |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 3.0 | Excellent |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 5.2 | Very Good |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 9.3 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | 7.4 | Good |

| Ethanol | 15.8 | 8.8 | 19.4 | 7.5 | Good |

| Methanol | 15.1 | 12.3 | 22.3 | 9.0 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 10.4 | Moderate |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 9.2 | Moderate |

| Toluene | 18.0 | 1.4 | 2.0 | 16.8 | Poor |

| Chloroform | 17.8 | 3.1 | 5.7 | 13.3 | Poor |

| n-Hexane | 14.9 | 0.0 | 0.0 | 19.1 | Very Poor |

Note: The predicted solubility is a qualitative interpretation of the Hansen distance (Ra). Lower Ra values generally indicate better solubility.

Experimental Protocols for Solubility Determination

The following outlines a general experimental workflow for determining the solubility of a substance like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then measuring the concentration of the solute.

Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed flask. The presence of undissolved solute is necessary to ensure a saturated solution.

-

Equilibration: Place the sealed flask in a constant temperature bath and agitate (e.g., using a shaker) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear separation of the solid and liquid phases.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant.

-

Quantification: Determine the concentration of this compound in the aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.

-

Calculation: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Caption: Conceptual diagram of the Hansen Solubility Sphere.

Caption: Experimental workflow for solubility determination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. HYDROXYETHYL ACRYLATE ( 2-HEA ) - 山东德瑞高分子材料股份有限公司 [deroychem.com]

- 3. atamankimya.com [atamankimya.com]

- 4. 2-Hydroxyethyl acrylate | 818-61-1 [chemicalbook.com]

- 5. kinampark.com [kinampark.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

Hydroxymethyl Acrylate: A Comprehensive Health and Safety Guide for Researchers and Drug Development Professionals

Introduction

Hydroxymethyl acrylate (B77674) (HMA), also known as 2-hydroxyethyl acrylate, is a reactive monomer utilized in the synthesis of various polymers. Its applications span across industries, including the production of adhesives, coatings, and hydrogels for biomedical and pharmaceutical applications. Given its reactivity, a thorough understanding of its health and safety profile is paramount for researchers, scientists, and drug development professionals who may handle this compound. This in-depth technical guide provides a comprehensive overview of the available health and safety data for hydroxymethyl acrylate, detailed experimental protocols for key toxicological assessments, and visualizations of relevant biological pathways and experimental workflows.

Health and Safety Data

The health and safety profile of this compound is characterized by its potential for acute toxicity, skin and eye irritation, and skin sensitization. The following tables summarize the key quantitative toxicological data.

Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 540 - 1070 mg/kg bw | [1] |

| LD50 | Rat | Dermal | >1000 mg/kg bw | [1] |

| LD50 | Rabbit | Dermal | 154 mg/kg bw | [1] |

| LC50 | Rat | Inhalation | 333 - 394 ppm (4-8 hours, threshold for lethality) | [1] |

Irritation and Sensitization Data

| Endpoint | Species/Test System | Result | Reference |

| Skin Irritation | Rabbit | Severely irritating | [1] |

| Eye Irritation | Rabbit | Severe irritation with irreversible corneal injury | [1] |

| Skin Sensitization | Animal and Human Data | Sensitizer (B1316253), may cross-react with other acrylates | [1][2] |

Experimental Protocols

Detailed methodologies for assessing the key toxicological endpoints of this compound are outlined below, based on internationally recognized guidelines.

Acute Dermal Toxicity (as per OECD Guideline 402)

The acute dermal toxicity of a substance is determined by applying a single dose to the skin of several experimental animals. The procedure aims to identify the dose that causes mortality in 50% of the test animals (LD50).

Experimental Workflow:

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are the preferred species.[3]

-

Housing and Feeding: Animals are housed individually in cages with controlled temperature and humidity, and have access to standard laboratory diet and water.

-

Preparation of Animals: Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the test animals.

-

Dose Levels: At least three dose levels are used, with a sufficient number of animals in each group (typically 5 of the same sex).

-

Application of Test Substance: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure Duration: The exposure period is 24 hours.

-

Observation Period: Animals are observed for signs of toxicity and mortality at least once daily for 14 days. Body weight is recorded weekly.

-

Pathology: All animals are subjected to a gross necropsy at the end of the study.

Skin Irritation/Corrosion (as per OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) inflammatory changes to the skin.

Experimental Workflow:

Methodology:

-

Animal Selection: A single healthy, young adult albino rabbit is used for the initial test.[4]

-

Application: A 0.5 mL (liquid) or 0.5 g (solid) amount of the test substance is applied to a small area (approximately 6 cm²) of shaved skin and covered with a gauze patch.[4]

-

Exposure: The exposure duration is typically 4 hours.[4]

-

Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[2]

-

Scoring: The reactions are scored according to a graded scale. If corrosive effects are observed, no further testing is needed. If the initial test shows irritation, the response is confirmed in additional animals.

Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD Guideline 429)

The LLNA is the preferred in vivo method for identifying chemicals that have the potential to cause skin sensitization. It measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of the test substance.

Experimental Workflow:

Methodology:

-

Animal Selection: Young adult female mice of the CBA/Ca or CBA/J strain are used.[1]

-

Dose Application: The test substance is applied to the dorsum of each ear for three consecutive days. A minimum of three concentrations plus a vehicle control are used.[5]

-

Lymphocyte Proliferation Measurement: On day 5, a solution of 3H-methyl thymidine is injected intravenously.[5]

-

Sample Collection: Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

Data Analysis: The incorporation of 3H-methyl thymidine is measured by β-scintillation counting. A Stimulation Index (SI) is calculated for each treatment group. A substance is classified as a skin sensitizer if the SI is three or greater.[5]

Signaling Pathways in Chemical-Induced Skin Responses

The skin irritation and sensitization potential of reactive chemicals like this compound are mediated by complex cellular signaling pathways. Two key pathways involved in the cellular stress response and inflammation are the Keap1-Nrf2 and NF-κB pathways.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative and electrophilic stress. Electrophilic compounds like acrylates can activate this pathway, leading to the expression of antioxidant and detoxification genes.

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its continuous degradation.[6] Upon exposure to an electrophile like this compound, Keap1 is modified, causing the release of Nrf2.[6] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of cytoprotective enzymes.[6]

NF-κB Signaling Pathway in Skin Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Skin irritants can activate this pathway in keratinocytes, leading to the production of pro-inflammatory cytokines and chemokines.

References

Methodological & Application

Application Notes and Protocols: Free Radical Polymerization of Hydroxymethyl Acrylate for Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the free radical polymerization of hydroxymethyl acrylate (B77674) (HMA), also known as 2-hydroxyethyl acrylate (HEA). The resulting polymer, poly(hydroxymethyl acrylate) (PHMA), is a versatile hydrophilic polymer with significant potential in the development of advanced drug delivery systems. Its biocompatibility and the presence of pendant hydroxyl groups for further functionalization make it an attractive candidate for creating hydrogels, nanoparticles, and polymer-drug conjugates.

Introduction

This compound is a functional monomer that readily undergoes free radical polymerization to yield high molecular weight polymers. The polymerization process is typically initiated by thermal or photochemical decomposition of an initiator, creating free radicals that propagate through the monomer units. The reaction kinetics and the properties of the resulting polymer can be tailored by controlling various parameters such as initiator and monomer concentrations, temperature, and the choice of solvent.

Poly(this compound) is of particular interest in drug delivery due to its:

-

Hydrophilicity: The hydroxyl groups impart excellent water solubility and the ability to form hydrogels, which can encapsulate and provide sustained release of therapeutic agents.

-

Biocompatibility: PHMA and its copolymers are generally considered biocompatible, minimizing adverse reactions in biological systems.

-

Functionalizability: The pendant hydroxyl groups serve as reactive sites for the covalent attachment of drugs, targeting ligands, or other functional molecules.

Reaction Mechanism and Kinetics

The free radical polymerization of this compound proceeds through the classical three stages: initiation, propagation, and termination.

-

Initiation: A free radical initiator (e.g., AIBN, BPO) decomposes upon heating or UV irradiation to form primary radicals. These radicals then react with a HMA monomer molecule to initiate the polymer chain.

-

Propagation: The newly formed monomer radical adds to another HMA molecule, and this process repeats, leading to the rapid growth of the polymer chain.

-

Termination: The growth of polymer chains is terminated by either combination or disproportionation of two growing polymer radicals.

The polymerization kinetics can be influenced by several factors. The rate of polymerization is dependent on the monomer and initiator concentrations. The temperature plays a crucial role, affecting the rate of initiator decomposition and the propagation rate constant. The choice of solvent can also impact the reaction kinetics, particularly in solution polymerization.

Experimental Protocols

This section provides detailed protocols for the synthesis of poly(this compound) via free radical polymerization in both bulk and solution.

Materials and Reagents

-

Monomer: this compound (HMA), also known as 2-hydroxyethyl acrylate (HEA) (ensure inhibitor is removed before use, e.g., by passing through a column of basic alumina).

-

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

-

Solvents (for solution polymerization): Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or water.

-

Non-solvents (for purification): Diethyl ether, methanol, or hexane.

-

Inert Gas: Nitrogen (N₂) or Argon (Ar).

Protocol 1: Bulk Polymerization of this compound

Bulk polymerization is carried out in the absence of a solvent and typically yields a high-purity polymer. However, the viscosity of the reaction medium increases significantly with conversion, which can lead to challenges in heat dissipation and may result in a broad molecular weight distribution due to the gel effect.

Procedure:

-

Monomer Preparation: Place 10 g of purified this compound into a thick-walled glass reaction tube.

-

Initiator Addition: Add 0.02 g (0.2 wt% relative to monomer) of AIBN to the monomer.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Seal the reaction tube under vacuum and place it in a preheated oil bath at 60°C.

-

Reaction Time: Allow the polymerization to proceed for 2-4 hours. The reaction mixture will become highly viscous.

-

Termination and Dissolution: Terminate the reaction by cooling the tube in an ice bath. Dissolve the resulting solid polymer in a suitable solvent like DMF.

-

Purification: Precipitate the dissolved polymer by slowly adding the solution to a large excess of a non-solvent (e.g., diethyl ether) with vigorous stirring.

-

Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Solution Polymerization of this compound

Solution polymerization offers better temperature control and results in a more uniform polymer compared to bulk polymerization.

Procedure:

-

Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add 10 g of purified this compound.

-

Solvent and Initiator Addition: Add 40 mL of anhydrous DMF as the solvent and 0.05 g of AIBN as the initiator.

-

Degassing: Purge the reaction mixture with dry nitrogen gas for 30 minutes to remove dissolved oxygen.

-

Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture.

-

Monitoring: The progress of the polymerization can be monitored by withdrawing small aliquots at different time intervals and analyzing the monomer conversion using techniques like ¹H NMR spectroscopy or gravimetry. A typical reaction time is 6-8 hours.

-

Termination: After the desired time, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Purification: Precipitate the polymer by slowly adding the reaction solution to a large excess of a stirred non-solvent (e.g., cold methanol).

-

Washing and Drying: Collect the polymer by filtration, wash it several times with the non-solvent, and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Data Presentation

The following tables summarize representative quantitative data for the free radical polymerization of hydroxyalkyl acrylates.

Table 1: Effect of Initiator Concentration on the Polymerization of Hydroxyethyl Acrylate (HEA) in Solution *

| Initiator (AIBN) Conc. (mol/L) | Monomer Conc. (mol/L) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 0.01 | 2.0 | 70 | 6 | 85 | 45,000 | 1.8 |

| 0.02 | 2.0 | 70 | 6 | 92 | 32,000 | 1.9 |

| 0.05 | 2.0 | 70 | 6 | 95 | 21,000 | 2.1 |

*Data is representative and synthesized from typical results for hydroxyalkyl acrylate polymerizations.

Table 2: Effect of Temperature on the Bulk Polymerization of Hydroxyethyl Acrylate (HEA) *

| Initiator (BPO) Conc. (wt%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Activation Energy (kJ/mol) |

| 0.5 | 50 | 4 | 75 | 155.8 |

| 0.5 | 60 | 3 | 88 | 155.8 |

| 0.5 | 70 | 2 | 95 | 155.8 |

*Activation energy data is for the bulk polymerization of HEA. Other data is representative.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymer structure by identifying the characteristic functional groups. The disappearance of the C=C bond absorption (around 1635 cm⁻¹) from the monomer and the presence of the characteristic ester C=O (around 1730 cm⁻¹) and broad O-H (around 3400 cm⁻¹) stretching bands in the polymer spectrum confirm successful polymerization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the polymer.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer, which provides information about its physical state and chain flexibility. The Tg for PHMA is typically in the range of -25°C to 9°C.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Applications in Drug Delivery

PHMA-based materials are highly versatile for drug delivery applications.

-

Hydrogels for Sustained Release: PHMA can be cross-linked to form hydrogels that can encapsulate drugs and release them in a sustained manner. The release rate can be controlled by varying the cross-linking density.

-

Nanoparticles for Targeted Delivery: PHMA can be used to synthesize nanoparticles that can carry drugs to specific sites in the body. The surface of these nanoparticles can be functionalized with targeting ligands to enhance their specificity.

-

Polymer-Drug Conjugates: Drugs can be covalently attached to the pendant hydroxyl groups of PHMA. This approach can improve the drug's solubility, stability, and pharmacokinetic profile.

Visualizations

Reaction Mechanism

Caption: General mechanism of free radical polymerization.

Experimental Workflow for Solution Polymerization

Caption: Workflow for solution polymerization of HMA.

Drug Delivery Applications

Caption: Applications of PHMA in drug delivery systems.

Application Notes and Protocols for UV-Curable Coatings Utilizing Hydroxyalkyl Acrylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

UV-curable coatings are a cornerstone of modern materials science, offering rapid, energy-efficient, and environmentally friendly solutions for a vast array of applications.[1][2] At the heart of many high-performance formulations are hydroxyalkyl acrylate (B77674) monomers, such as 2-hydroxyethyl acrylate (HEA) and 2-hydroxyethyl methacrylate (B99206) (HEMA). These monomers are bifunctional, containing both a reactive acrylate group for rapid polymerization and a hydroxyl group.[3] The hydroxyl group is particularly crucial as it enhances adhesion to polar substrates, improves wettability, and provides a reactive site for further cross-linking.[3]

This document provides detailed application notes and experimental protocols for researchers working with UV-curable coatings incorporating hydroxyalkyl acrylates. While the topic specifies "hydroxymethyl acrylate," it is important to note that hydroxyethyl (B10761427) acrylate (HEA) and hydroxypropyl acrylate (HPA) are more commonly utilized and extensively documented in scientific literature for this application. The principles, formulations, and protocols described herein are largely applicable to these and other hydroxyalkyl acrylates.

The unique properties of hydroxyalkyl acrylates make them suitable for demanding applications, including:

-

Biomedical Devices: Their biocompatibility, particularly that of HEMA, has led to their use in contact lenses, drug delivery systems, and hydrogels for tissue engineering.[4][5][6]

-

Dental Resins: HEMA is a common component in dental adhesives and composites due to its ability to promote adhesion to tooth structures.[7]

-

Industrial Coatings: They are used to formulate coatings for plastics, wood, and metal, enhancing durability, scratch resistance, and adhesion.[3][8]

-

3D Printing: Hydroxyalkyl acrylates are employed in photosensitive resins for stereolithography and other 3D printing technologies.[3]

Formulation Principles

A typical UV-curable formulation is a solvent-free, 100% solids system comprising three main components:

-

Oligomers: These are the backbone of the coating, providing the core physical properties like flexibility, hardness, and chemical resistance. Common types include urethane (B1682113) acrylates, epoxy acrylates, and polyester (B1180765) acrylates.

-

Monomers (Reactive Diluents): These are low-viscosity liquids that dissolve the solid or highly viscous oligomer and control the application viscosity. They also copolymerize with the oligomer during curing, becoming part of the final film. Hydroxyalkyl acrylates (e.g., HEA, HEMA, HPA) are excellent reactive diluents that also significantly enhance adhesion.

-

Photoinitiators: These molecules absorb UV light and generate free radicals, initiating the polymerization of the acrylate groups. The choice of photoinitiator depends on the UV lamp's spectral output and the thickness and opacity of the coating.

Additives may also be included to modify properties like flow, surface tension, or to provide pigmentation.

Data Presentation: Performance Metrics

The concentration and type of hydroxyalkyl acrylate in a formulation directly impact the final properties of the cured coating. The following tables summarize the expected effects based on available data.

Table 1: Effect of 2-Hydroxyethyl Acrylate (HEA) Concentration on Coating Properties

| Property | 0% HEA | 10% HEA | 20% HEA | 30% HEA | 40% HEA |

| Pencil Hardness | 4H | 3H | 2H | H | F |

| Adhesion (ASTM D3359) | Grade 3 | Grade 2 | Grade 1 | Grade 0 | Grade 0 |

| Viscosity | High | ↓ | ↓↓ | ↓↓↓ | ↓↓↓↓ |

| Curing Shrinkage | High | ↓ | ↓↓ | ↓↓↓ | ↓↓↓↓ |

Data synthesized from a study on tung oil-based UV-curable resins where HEA was used as a reactive diluent.[3] The base formulation consisted of an acrylated rosin (B192284) derivative (ARA). Adhesion is graded on a scale from 5 (worst) to 0 (best).

Table 2: Comparison of Properties for Different Acrylate Monomers in a Nail Coating Formulation

| Property | HEMA | HPMA | TMPTMA | MEP |

| Polymerization Max Temp (°C) | 95 | 88 | - | 115 |

| Adhesion to Aluminum (MPa) | 1.5 | 1.5 | - | 2.5 |

| Abrasion Resistance (Gloss Units after test) | 68 | 66 | 76 | - |

Data from a comparative study of different acrylate monomers for UV-curable nail coatings.[9][10] HEMA (2-hydroxyethyl methacrylate), HPMA (2-hydroxypropyl methacrylate), TMPTMA (trimethylolpropane trimethacrylate), MEP (methacryloylethylphosphate).

Key Experimental Protocols

Protocol 1: Preparation of a UV-Curable Coating

This protocol describes the preparation of a simple, clear UV-curable coating formulation.

Materials:

-

Urethane Acrylate Oligomer (e.g., aliphatic polyester-based)

-

2-Hydroxyethyl Acrylate (HEA)

-

Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone)

-

Amber glass vials

-

Magnetic stirrer and stir bars

-

Laboratory scale

Procedure:

-

In an amber glass vial to protect from ambient UV light, weigh the desired amount of urethane acrylate oligomer.

-

Add the desired weight percentage of HEA to the vial. For example, to create a formulation with 20% HEA, you would add 8g of oligomer and 2g of HEA for a 10g total batch.

-

Add the photoinitiator. A typical concentration is 2-5% by weight of the total oligomer and monomer content.

-

Place a magnetic stir bar in the vial, cap it, and place it on a magnetic stirrer.

-

Stir the mixture in the dark at room temperature until the photoinitiator is completely dissolved and the mixture is homogeneous. Gentle heating (e.g., to 50°C) can be used to reduce viscosity and aid mixing, but should be done with caution to prevent premature polymerization.[11]

-

Store the formulation in the sealed amber vial at room temperature away from light sources.

Protocol 2: Coating Application and UV Curing

This protocol details the application of the liquid formulation onto a substrate and the subsequent UV curing process.

Equipment:

-

Substrates (e.g., glass slides, steel panels, plastic plaques)

-

Film applicator or wire-wound rod of a specific thickness (e.g., 50 µm)

-

UV Curing System (e.g., mercury vapor lamp or LED lamp with known wavelength and intensity)

-

Radiometer to measure UV dose

Procedure:

-

Clean the substrate surface thoroughly to remove any contaminants. For example, wipe glass or metal panels with acetone (B3395972) or isopropanol.

-

Place the substrate on a flat, stable surface.

-

Dispense a small amount of the prepared UV-curable liquid formulation at one end of the substrate.

-

Using a film applicator or wire-wound rod, draw down the liquid at a steady, consistent speed to create a uniform wet film.

-

Immediately place the coated substrate in the UV curing chamber or on the conveyor belt of the UV curing system.

-